Merck SIP Agonist
Descripción general
Descripción
The Merck SIP Agonist, also known as CAY10734, is a compound with the molecular formula C23H25N3O3 . It has a molecular weight of 391.5 g/mol . This compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1) with an IC50 of 0.6 nM . It selectively binds S1P1 over S1P2, S1P3, and S1P4 receptors .
Molecular Structure Analysis
The Merck SIP Agonist has a complex molecular structure. Its IUPAC name is 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación
Taranabant - Obesity and Nicotine Dependence Research
Taranabant, developed by Merck & Co Inc, is a cannabinoid receptor type 1 inverse agonist explored for its potential in treating obesity and nicotine dependence. By October 2006, it had advanced to phase III trials for obesity and completed a phase II study as an aid for smoking cessation by May 2008 (Fremming & Boyd, 2008).
Vasopressin and Oxytocin Agonists - Research Tools and Therapeutics
Merck, along with other pharmaceutical companies, was involved in the development of peptide and nonpeptide agonists and antagonists for arginine vasopressin (AVP) and oxytocin (OT) receptors. These compounds have been utilized as research tools and have shown potential as therapeutic agents in various medical conditions. However, development of nonpeptide AVP and OT agonists and antagonists by Merck was eventually abandoned (Manning et al., 2012).
Selective Estrogen Receptor Modulator (SERM) Research
Merck's medicinal chemistry efforts produced a variety of SERMs including ER-alpha selective antagonists and ER-beta agonists. The research provided a comprehensive overview of SERM chemistry until early 2008, offering insights into the development and potential applications of these compounds (Blizzard, 2008).
Acyl Hydroxypyrazoles - GPR109A Receptor Agonists
Merck discovered acyl hydroxypyrazoles as novel agonists for the high-affinity nicotinic acid receptor GPR109A. These agonists were explored for their potential in reducing free fatty acids, LDL-C, total cholesterol, and serum triglycerides, and increasing HDL-C. They showed potential in treating dyslipidemia, atherosclerosis, and metabolic syndromes such as diabetes (Shen, 2009).
Muraglitazar - Potential Treatment for Type 2 Diabetes
Muraglitazar, a dual peroxisome proliferator-activated receptor-alpha/gamma agonist developed by Bristol-Myers Squibb and Merck, was explored for the potential treatment of type 2 diabetes and other metabolic disorders. As of November 2004, it was anticipated to be approved as early as mid-2005 (Barlocco, 2005).
Direcciones Futuras
Research into the Merck SIP Agonist and similar compounds is ongoing. For example, Merck has announced a research collaboration and commercial license agreement with Mersana Therapeutics to discover novel antibody-drug-conjugates (ADCs) leveraging Mersana’s proprietary Immunosynthen STING-agonist ADC platform . Additionally, other scientists are showcasing preclinical findings on up-and-coming small-molecule TREM2 agonists .
Propiedades
IUPAC Name |
1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNRSGKLNMHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439828 | |
Record name | Merck SIP Agonist | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merck SIP Agonist | |
CAS RN |
635701-59-6 | |
Record name | Merck SIP Agonist | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.